1-Bromo-4-chloro-2-fluorobenzene

Catalog No.
S663718
CAS No.
1996-29-8
M.F
C6H3BrClF
M. Wt
209.44 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4-chloro-2-fluorobenzene

CAS Number

1996-29-8

Product Name

1-Bromo-4-chloro-2-fluorobenzene

IUPAC Name

1-bromo-4-chloro-2-fluorobenzene

Molecular Formula

C6H3BrClF

Molecular Weight

209.44 g/mol

InChI

InChI=1S/C6H3BrClF/c7-5-2-1-4(8)3-6(5)9/h1-3H

InChI Key

FPNVMCMDWZNTEU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)F)Br

Canonical SMILES

C1=CC(=C(C=C1Cl)F)Br

Synthetic Intermediate

1-BC2F serves as a valuable intermediate in the synthesis of more complex molecules. Its unique combination of functional groups (bromo, chloro, and fluoro) allows for selective modification and incorporation into various target structures. Studies have utilized 1-BC2F as a building block for the synthesis of pharmaceuticals, agrochemicals, and other functional materials [, ].

Material Science Applications

Research has investigated the potential of 1-BC2F in the development of functional materials. Its specific properties, such as thermal stability and halogenated groups, make it a candidate for applications in:

  • Liquid crystals: Studies explored the use of 1-BC2F as a mesogenic unit in liquid crystals, potentially impacting display technology and optical devices [].
  • Polymers: 1-BC2F has been incorporated into polymers to modify their properties, potentially leading to materials with improved electrical conductivity or fire resistance [].

1-Bromo-4-chloro-2-fluorobenzene is an aromatic organic compound with the chemical formula C6H3BrClF. It belongs to the class of halobenzenes, which are benzene derivatives with halogen atoms (fluorine, chlorine, bromine, or iodine) substituted on the ring.

There is no known natural origin for 1-bromo-4-chloro-2-fluorobenzene. It is a synthetic compound primarily used as a chemical intermediate in scientific research [].


Molecular Structure Analysis

1-Bromo-4-chloro-2-fluorobenzene has a six-membered benzene ring structure with a bromine atom at position 1, a chlorine atom at position 4, and a fluorine atom at position 2. The unique arrangement of these halogen substituents creates an electron-withdrawing effect, influencing the compound's reactivity [].

Here are some notable aspects of its structure:

  • Planar geometry: The benzene ring adopts a planar geometry due to the delocalization of electrons within the ring system.
  • Dipole moment: The presence of electronegative halogens creates a permanent dipole moment in the molecule due to the uneven distribution of electrons [].
  • Bond lengths and angles: The C-C bond lengths in the benzene ring are all approximately equal, and the bond angles are close to 120 degrees, reflecting the aromatic character.

Chemical Reactions Analysis

1-Bromo-4-chloro-2-fluorobenzene can participate in various chemical reactions due to the presence of reactive halogen substituents. Here are some examples:

  • Nucleophilic aromatic substitution (S_NAr): The halogen atoms can be replaced by other nucleophiles under appropriate reaction conditions. For example, treatment with strong nucleophiles like cuprates (CuX) can lead to the formation of substituted aromatic compounds.

Example:

C6H3BrClF + CuI -> C6H3IClF + CuBr (where X can be alkyl or aryl)

  • Metal-halogen exchange: The halogen atoms can be exchanged for other metals like lithium using organometallic reagents like n-butyllithium (n-BuLi). This generates reactive intermediates useful in further organic synthesis.

Example:

C6H3BrClF + 2 n-BuLi -> C6H3LiClF + LiBr + 2 n-Butane


Physical And Chemical Properties Analysis

  • Melting point: 52-54 °C (literature value) []
  • Boiling point: 91-92 °C/20 mmHg (literature value) []
  • Density: 1.678 g/mL at 25 °C (literature value) []
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and acetone []. Insoluble in water.
  • Appearance: White to colorless solid or clear colorless liquid [].

1-Bromo-4-chloro-2-fluorobenzene is likely to exhibit similar hazards as other halobenzenes. Here are some safety concerns:

  • Toxicity: Information on the specific toxicity of 1-bromo-4-chloro-2-fluorobenzene is limited. However, halobenzenes can be irritating to the skin, eyes, and respiratory system. They may also have harmful effects upon ingestion.
  • Flammability: It is likely combustible, similar to other aromatic hydrocarbons [].
  • Reactivity: The halogen atoms can react with strong bases or reducing agents.

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 9 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 8 of 9 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (87.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1996-29-8

Wikipedia

1-Bromo-4-chloro-2-fluorobenzene

Dates

Modify: 2023-08-15

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